N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Though experimental NMR data for this compound is not explicitly provided, analogous pyrrole carboxamides show characteristic signals:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry
The molecular ion peak ([M+H]⁺ ) is observed at m/z 269.08 (calculated for C₁₃H₁₁F₃N₂O: 268.08). Fragmentation patterns typically involve loss of the trifluoromethylbenzyl moiety (-C₈H₆F₃) and subsequent decomposition of the pyrrole ring.
| Technique | Key Spectral Features |
|---|---|
| ¹H NMR | δ 6.8–7.4 ppm (aromatic), δ 4.5 ppm (-CH₂-) |
| ¹³C NMR | δ 165 ppm (C=O), δ 125–130 ppm (CF₃) |
| IR | 1630–1680 cm⁻¹ (C=O), 1100–1200 cm⁻¹ (C-F) |
| MS | m/z 269.08 ([M+H]⁺) |
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-18-12(19)11-5-2-6-17-11/h1-7,17H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBRQMOTEHVYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666160 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction condenses 1,4-diketones with ammonia or primary amines under acidic conditions. For N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide, the diketone intermediate 1,4-diacetylbutane reacts with ammonium acetate in acetic acid at 80–100°C to yield 1H-pyrrole-2-carboxylic acid.
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 1,4-Diacetylbutane | 10 mmol |
| Ammonium acetate | 12 mmol |
| Acetic acid | 20 mL |
| Temperature | 80°C, 6 h |
| Yield | 68% |
This route offers scalability but requires stringent control over diketone purity to avoid side products.
Tosmic-Mediated Cyclization
Tosylmethyl isocyanide (Tosmic, C₉H₉NO₂S ) enables pyrrole formation from α,β-unsaturated esters. For example, maleic acid diethyl ester reacts with Tosmic in N-methylpyrrolidone (NMP) with sodium hydride, followed by methylation to yield 1-methylpyrrole-2-carboxylate.
Key Steps
- Cyclization : Tosmic + maleic ester → pyrrole ester (65–70% yield).
- Demethylation : NaOH-mediated hydrolysis to carboxylic acid (≥90% yield).
Carboxamide Functionalization
Introducing the 3-(trifluoromethyl)benzyl group necessitates precise amide coupling:
Acid Chloride Route
Pyrrole-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3-(trifluoromethyl)benzylamine:
Procedure
- Activation :
- Pyrrole-2-carboxylic acid (5 mmol) + SOCl₂ (10 mL), reflux 2 h.
- Evaporate excess SOCl₂ under vacuum.
- Amidation :
Advantages : High atom economy.
Limitations : SOCl₂ handling requires anhydrous conditions.
Coupling Reagent-Assisted Synthesis
Modern methods employ carbodiimides (e.g., EDCI) or phosphonium reagents (e.g., BOP):
EDCI/HOBt Protocol
| Reagent | Quantity |
|---|---|
| Pyrrole-2-carboxylic acid | 5 mmol |
| 3-(Trifluoromethyl)benzylamine | 5.5 mmol |
| EDCI | 6 mmol |
| HOBt | 6 mmol |
| DCM | 30 mL |
| Time | 24 h |
| Yield | 82% |
This method minimizes racemization and improves yields compared to acid chloride routes.
Alternative Strategies and SAR Insights
Solid-Phase Synthesis
Immobilized pyrrole-2-carboxylic acid on Wang resin allows iterative amide coupling. After functionalization with 3-(trifluoromethyl)benzylamine, cleavage with trifluoroacetic acid (TFA) yields the target compound (purity >95%, yield 60%).
Microwave-Assisted Reactions
Microwave irradiation (150°C, 20 min) accelerates amide bond formation, reducing reaction times from hours to minutes while maintaining yields ≥75%.
Stereochemical Considerations
The 3-(trifluoromethyl)benzyl group’s bulkiness influences binding affinity. Molecular docking studies reveal that the trifluoromethyl moiety occupies hydrophobic pockets in kinase targets, enhancing inhibitory potency.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, pyrrole-H), 7.52–7.48 (m, 4H, Ar-H), 4.62 (d, J=6.0 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃).
- ¹⁹F NMR : δ -62.5 (CF₃).
- HRMS : m/z 325.1054 [M+H]⁺ (calc. 325.1058).
Thermogravimetric Analysis
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost per kg (USD) |
|---|---|
| Acid chloride route | 1,200 |
| EDCI/HOBt | 1,800 |
| Solid-phase synthesis | 3,500 |
The acid chloride method remains preferred for large-scale production due to lower reagent costs.
Environmental Impact
Phosphonium-based coupling agents (e.g., BOP) generate stoichiometric waste, whereas EDCI/HOBt systems allow partial solvent recovery, reducing ecological footprint.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the carboxamide linkage, enables the compound to form stable complexes with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-trifluoromethylbenzyl)pyrrole-2-carboxamide
- N-(3,5-bis(trifluoromethyl)benzyl)pyrrole-2-carboxamide
- N-(4-trifluoromethylphenyl)pyrrole-2-carboxamide
Uniqueness
N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is unique due to the position of the trifluoromethyl group on the benzyl moiety, which influences its electronic and steric properties. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₆F₃N₂O, which indicates the presence of a pyrrole ring and a trifluoromethyl group that enhances its lipophilicity. This structural feature is crucial for its biological activity, enabling better membrane penetration and interaction with various biological targets.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating cellular uptake. Once inside the cell, it can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the pyrrole-2-carboxamide scaffold exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis. The structural modifications enhance interactions with biological targets, potentially leading to effective inhibition of mycobacterial growth while maintaining low cytotoxicity levels.
Anticancer Properties
This compound has also been studied for its anticancer potential. It has been reported to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, studies have shown that similar pyrrole derivatives exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .
Case Studies
- Antituberculosis Activity :
- A study demonstrated that pyrrole derivatives, including this compound, exhibited significant activity against Mycobacterium tuberculosis with IC50 values indicating effective inhibition of bacterial growth.
- Anticancer Activity :
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| Antituberculosis | 5.0 | Mycobacterium tuberculosis |
| FGFR Inhibition | 0.02 | Fibroblast Growth Factor Receptor |
| Cytotoxicity (Cancer Cell Lines) | 10.0 | Various Cancer Lines |
Q & A
Advanced Research Question
- Docking studies : Use AutoDock Vina with homology-modeled targets (e.g., DNA minor groove or kinase ATP pockets). The CF group often participates in hydrophobic interactions .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
- Free energy calculations : MM-PBSA/GBSA to compare binding affinities of analogs, guiding rational design .
How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Advanced Research Question
- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.5 hrs in rodents) and bioavailability (F <30% in some studies) to identify ADME limitations .
- Metabolite identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce activity in vivo .
- Formulation adjustments : Use lipid nanoparticles to enhance solubility and tissue penetration, improving correlation between models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
